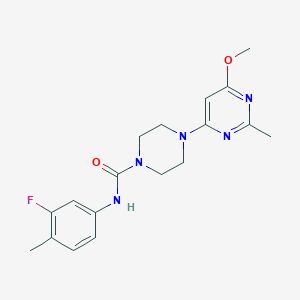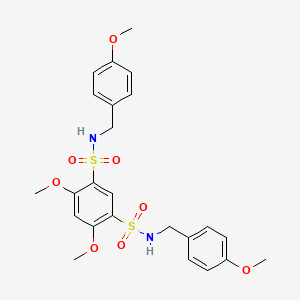![molecular formula C25H23N3O4S B2840277 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide CAS No. 307512-97-6](/img/structure/B2840277.png)
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide is a synthetic organic compound, characterized by its unique structure combining benzamide and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide typically involves multi-step organic synthesis procedures:
Formation of Benzamide Derivative: The starting material, 3,4-dimethoxybenzoyl chloride, undergoes a nucleophilic substitution reaction with an amine derivative to form the benzamide intermediate.
Thieno[2,3-d]pyrimidine Synthesis: This step involves constructing the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core. This could involve cyclization reactions using thienyl derivatives and suitable nitrogen sources.
Coupling Reaction: The final product is achieved by coupling the benzamide derivative with the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine compound, often under basic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound, while following the same basic steps, would employ larger reactors and optimized reaction conditions to ensure high yield and purity. Solvent choices, reaction times, and temperatures are fine-tuned to maximize efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide can undergo various chemical reactions including:
Oxidation: Potentially affecting the methoxy groups or the thieno ring.
Reduction: Possible at the benzamide or pyrimidine nitrogen atoms.
Substitution: Particularly at the phenyl rings, where various electrophiles or nucleophiles could replace hydrogen atoms.
Common Reagents and Conditions
Reactions involving this compound typically use:
Oxidizing agents: Such as PCC (pyridinium chlorochromate) or KMnO4 for oxidation.
Reducing agents: Like NaBH4 (sodium borohydride) for reduction.
Substituents: Halogens, alkyl groups, or other functional groups, often introduced using reagents like halides or alkylating agents.
Major Products
Depending on the type of reaction, the major products could include:
Oxidized Derivatives: Aldehydes or ketones.
Reduced Derivatives: Amines or alcohols.
Substituted Benzamides: Variants with altered functional groups on the phenyl rings.
科学研究应用
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
Medicine
Exploration as a lead compound in drug development, with potential activity against specific biological targets. Investigated for anti-inflammatory, anticancer, or antiviral properties.
Industry
Used in materials science for creating new polymers or as part of coatings and adhesives due to its stable aromatic structures.
作用机制
The precise mechanism of action for 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide will depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors through:
Binding Affinity: Tight binding to active sites, altering enzyme activity.
Pathway Modulation: Affecting signaling pathways or metabolic processes by inhibiting or activating key components.
相似化合物的比较
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide stands out due to its unique combination of aromatic and heterocyclic structures, offering distinct electronic and steric properties.
Similar Compounds
3,4-dimethoxy-N-(4-((pyrimidin-2-yl)oxy)phenyl)benzamide: Similar but lacks the thieno component.
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Various substitutions at the benzamide end.
Benzamide derivatives: With different aromatic substitutions.
This unique structure enables it to partake in chemical reactions and biological interactions that other similar compounds cannot, making it valuable in multiple scientific and industrial contexts.
How does that sound? Ready to dive deeper into any part?
属性
IUPAC Name |
3,4-dimethoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-30-19-12-7-15(13-20(19)31-2)23(29)28-16-8-10-17(11-9-16)32-24-22-18-5-3-4-6-21(18)33-25(22)27-14-26-24/h7-14H,3-6H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUSBRSBQESSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
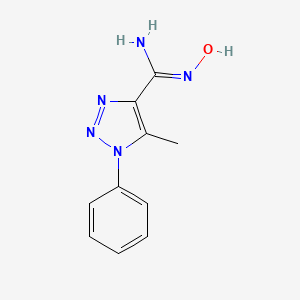
![4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE](/img/structure/B2840196.png)
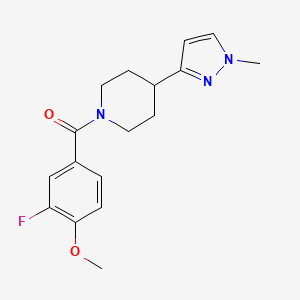
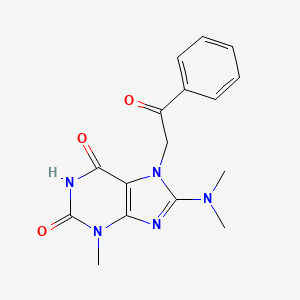
![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
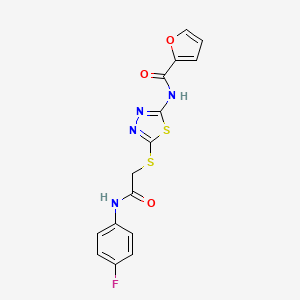
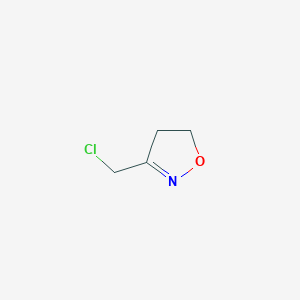
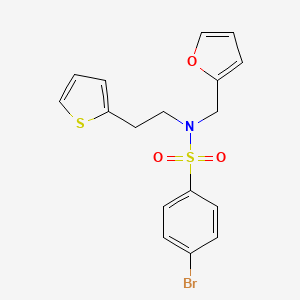
![1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2840208.png)
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)
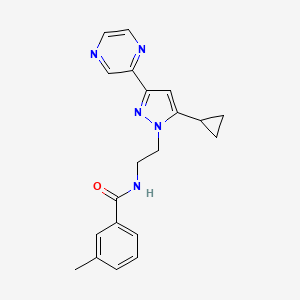
![1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840213.png)
